molecular formula C15H15N5O2 B2897429 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-44-5

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2897429
CAS No.: 2034474-44-5
M. Wt: 297.318
InChI Key: VQTRYXLOQDHMEU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a phenyl group substituted with an ethoxy group.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

Mechanism of Action

Target of Action

The compound 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been associated with various targets. One of the primary targets is the Microtubule Affinity Regulating Kinase (MARK) . MARK plays a crucial role in cell cycle progression and is involved in the pathogenesis of Alzheimer’s disease . Another target is the Mycobacterium tuberculosis (Mtb) , making this compound a potential antituberculosis lead .

Mode of Action

This compound interacts with its targets in different ways. When interacting with MARK, it acts as a selective inhibitor . This inhibition can potentially be used for the treatment or prevention of Alzheimer’s disease . Instead, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets. In the case of MARK, the compound’s inhibitory action can affect the microtubule dynamics, which play a crucial role in cell division and intracellular transport . For Mtb, the compound’s action can affect the organism’s metabolic pathways, particularly those involving the FAD-dependent hydroxylase .

Pharmacokinetics

The compound’s promising activity against mtb within macrophages suggests it may have good cellular permeability .

Result of Action

The result of the compound’s action varies depending on the target. For MARK, the inhibition can potentially slow down or halt the progression of Alzheimer’s disease . For Mtb, the compound’s action can lead to substantial improvements in antitubercular activity .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy against Mtb can be influenced by the intracellular environment of the macrophages . .

Biochemical Analysis

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be achieved through various synthetic routesThe reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-22-13-5-3-11(4-6-13)18-15(21)19-12-9-16-14-7-8-17-20(14)10-12/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRYXLOQDHMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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